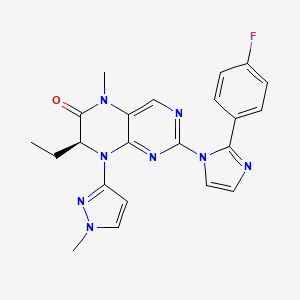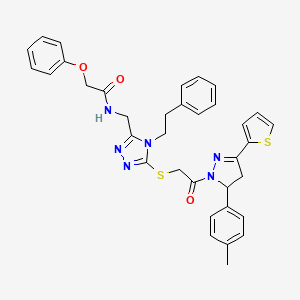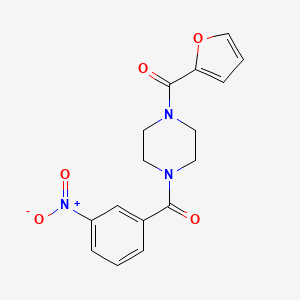
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. The papers provided discuss various sulfonamide compounds with different substituents and their synthesis methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship studies and biochemical characterization . Similarly, substituted benzenesulfonamides were prepared and evaluated as membrane-bound phospholipase A2 inhibitors, with the N-(phenylalkyl)piperidine derivatives showing optimum potency . The synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through condensation reactions, and the product was characterized by spectroscopic techniques and X-ray crystallography .
Molecular Structure Analysis
The molecular structures of the synthesized sulfonamides were characterized using various techniques, including X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that it crystallizes in the monoclinic space group with the piperidine ring adopting a chair conformation . The geometry around the sulfur atom was found to be a distorted tetrahedron. Similarly, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide were reported, showing different conformations and hydrogen bonding patterns .
Chemical Reactions Analysis
The papers describe various chemical reactions used to synthesize the sulfonamide derivatives. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride was used for the conversion of thioglycosides to glycosyl triflates and for forming diverse glycosidic linkages . The synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties involved reactions with various nucleophiles such as morpholine, ammonia, and piperidine . These reactions highlight the versatility of sulfonamide chemistry in generating compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized sulfonamides are influenced by their molecular structures. The presence of different substituents such as phenylthiazol, triazine moieties, and chlorobenzene groups affects the compounds' solubility, stability, and reactivity. For instance, the introduction of triazine moieties into benzenesulfonamides was found to confer potent inhibitory activity against human carbonic anhydrase isoforms, suggesting that these structural motifs can significantly impact the biological properties of the compounds . Additionally, the antioxidant and enzyme inhibitory profiles of sulfonamides incorporating 1,3,5-triazine structural motifs were investigated, showing moderate radical scavenging and metal chelating activity .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition for Disease Treatment Sulfonamides incorporating structural motifs such as triazine have shown significant inhibitory profiles against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. Such compounds have exhibited moderate to high inhibition potency, highlighting their potential as therapeutic agents in managing these diseases (Lolak et al., 2020).
Carbonic Anhydrase Inhibition Another area of application for sulfonamides, including compounds structurally related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, is in the inhibition of carbonic anhydrase isozymes. These enzymes play crucial roles in physiological processes, and their inhibition can be beneficial in treating conditions like glaucoma, epilepsy, obesity, and cancer. Sulfonamides have shown low nanomolar inhibitory activities against various human carbonic anhydrase isoforms, suggesting their potential utility in developing new therapeutic agents (Alafeefy et al., 2015).
Antimicrobial and Antitumor Activities Compounds similar in structure to the one of interest have also demonstrated promising antimicrobial and antitumor activities. The synthesis and structural modification of sulfonamides, including the incorporation of piperidine nucleus, have led to compounds with talented activity against cholinesterase, showcasing their potential in drug development for diseases like cancer and infections (Khalid, 2012).
Structural and Solid-State Characterization The structural characterization of sulfonamide derivatives, including analysis through single-crystal X-ray and solid-state NMR, has provided insights into their potential as active pharmaceutical ingredients (APIs) for treating diseases like dementia. These studies highlight the importance of structural investigation in understanding the physicochemical properties and therapeutic potential of these compounds (Pawlak et al., 2021).
Eigenschaften
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-14-20-19(12-27-14)15-2-4-18(5-3-15)29(25,26)21-16-6-9-22(10-7-16)17-8-11-28(23,24)13-17/h2-5,12,16-17,21H,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKJSAFJZDCDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)

![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B2541836.png)
![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile](/img/structure/B2541839.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide](/img/structure/B2541841.png)
![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)



